Isoreserpinine
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Overview
Description
Isoreserpinine is an indole alkaloid derived from the plant Vinca herbacea, which belongs to the Apocynaceae family . This compound is known for its complex structure and significant pharmacological properties. This compound has been studied for its potential therapeutic applications, particularly in the field of medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoreserpinine can be synthesized through various chemical reactions involving the precursor compounds found in Vinca herbacea. The isolation process typically involves extraction from the plant material followed by purification using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Vinca herbacea. The plant material is subjected to solvent extraction, followed by purification processes such as crystallization and chromatography to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Isoreserpinine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different pharmacological properties.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with altered pharmacological properties .
Scientific Research Applications
Chemistry: Isoreserpinine is used as a precursor for synthesizing other complex alkaloids.
Biology: It is studied for its effects on cellular processes and its potential as a biochemical tool.
Mechanism of Action
Isoreserpinine exerts its effects by inhibiting the uptake of neurotransmitters into storage vesicles, leading to a depletion of catecholamines and serotonin from central and peripheral axon terminals. This mechanism is similar to that of reserpine, another indole alkaloid . The molecular targets include the ATP/Mg²⁺ pump responsible for sequestering neurotransmitters, and the pathways involved are related to neurotransmitter metabolism and signaling .
Comparison with Similar Compounds
Properties
CAS No. |
482-95-1 |
---|---|
Molecular Formula |
C22H26N2O4 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
methyl (1R,15S,16S,20S)-6-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,18-pentaene-19-carboxylate |
InChI |
InChI=1S/C22H26N2O4/c1-12-17-10-24-7-6-15-14-5-4-13(26-2)8-19(14)23-21(15)20(24)9-16(17)18(11-28-12)22(25)27-3/h4-5,8,11-12,16-17,20,23H,6-7,9-10H2,1-3H3/t12-,16-,17-,20+/m0/s1 |
InChI Key |
KXEMQEGRZWUKJS-NHMRUBIDSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=C4C=CC(=C5)OC |
Canonical SMILES |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=C4C=CC(=C5)OC |
Origin of Product |
United States |
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